molecular formula C10H12N2O2 B1517619 4-(3-Aminophenyl)morpholin-3-one CAS No. 1082495-22-4

4-(3-Aminophenyl)morpholin-3-one

Cat. No. B1517619
CAS RN: 1082495-22-4
M. Wt: 192.21 g/mol
InChI Key: IABQKUMPNMOSKF-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)morpholin-3-one is a chemical compound with the molecular formula C10H12N2O2 . It is used in the preparation of various Morpholine based pharmaceuticals .


Synthesis Analysis

The synthesis of this compound involves the use of easily available inexpensive nitro aniline. The process includes the condensation of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride with an alternate synthon 4-nitrophenyl 5-chlorothiophene-2-carboxylate in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string Nc1ccc(cc1)N2CCOCC2=O . The InChI key for this compound is MHCRLDZZHOVFEE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 192.21 . Other physical and chemical properties such as density, melting point, and boiling point are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Characterization

One area of research focuses on the synthesis and characterization of compounds derived from or related to 4-(3-Aminophenyl)morpholin-3-one. For instance, the compound has been utilized in the synthesis of Schiff bases, which have shown significant analgesic, anti-inflammatory, and antimicrobial activities. This synthesis process involves characterizing the compounds through IR, 1H-NMR, 13C NMR, and mass spectral analysis to confirm their structure and potential biological activities (Panneerselvam, Priya, Kumar, & Saravanan, 2009).

Antimicrobial Properties

Another significant application is in investigating the antimicrobial properties of morpholine derivatives. Studies have shown that certain derivatives exhibit potent antimicrobial activity against a range of bacterial and fungal strains. This is particularly relevant for addressing the challenge of multidrug-resistant microorganisms. The minimum inhibitory concentrations (MICs) of these compounds highlight their effectiveness as potential therapeutic agents (Panneerselvam, Nair, Vijayalakshmi, Subramanian, & Sridhar, 2005).

Solubility and Thermodynamic Studies

Research on the solubility of 4-(4-Aminophenyl)-3-morpholinone in various solvents and its thermodynamic properties provides crucial insights for pharmaceutical formulation. Understanding the solubility behavior and thermodynamic properties can significantly impact the design and development of new drugs, influencing their bioavailability and therapeutic efficacy (Yang, Fan, Guo, Hao, Li, Yang, Zhao, Zhang, & Hu, 2016).

Photophysical Characterization

The photophysical properties of morpholine derivatives, such as absorption and emission spectra, offer valuable information for designing fluorescent probes and materials science applications. Studies involving X-ray structural analysis and photophysical characterization of morpholine derivatives contribute to a deeper understanding of their electronic structures and potential utility in optical materials and sensors (Chin, Phipps, Fronczek, & Isovitsch, 2010).

Enantiopure Derivatives Synthesis

The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from this compound derivatives showcases the compound's utility in peptidomimetic chemistry. This application is crucial for developing peptide-based therapeutics, demonstrating the versatility of morpholine derivatives in synthesizing complex molecules with potential biological activities (Sladojevich, Trabocchi, & Guarna, 2007).

Safety and Hazards

4-(3-Aminophenyl)morpholin-3-one is toxic to aquatic life with long-lasting effects . It causes skin irritation and serious eye irritation. It is recommended to avoid release to the environment, and proper protective measures should be taken while handling this compound .

properties

IUPAC Name

4-(3-aminophenyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-8-2-1-3-9(6-8)12-4-5-14-7-10(12)13/h1-3,6H,4-5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABQKUMPNMOSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651808
Record name 4-(3-Aminophenyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1082495-22-4
Record name 4-(3-Aminophenyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-aminophenyl)morpholin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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